molecular formula C8H19O3P B8034734 Diisobutyl Phosphite

Diisobutyl Phosphite

Cat. No.: B8034734
M. Wt: 194.21 g/mol
InChI Key: DVQJZMHWNRXGSM-UHFFFAOYSA-N
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Description

Diisobutyl Phosphite is an organophosphorus compound with the molecular formula C8H19O3P. It is a colorless to almost colorless clear liquid that is used in various chemical reactions and industrial applications. This compound is known for its role as a reagent in the synthesis of other chemical compounds, particularly in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisobutyl Phosphite can be synthesized through the reaction of diethyl phosphite with isobutyl alcohol in the presence of a sodium catalyst. The general procedure involves dissolving metallic sodium in the corresponding alcohol, followed by the addition of diethyl phosphite. The mixture is heated in an oil bath, and the temperature is gradually increased to ensure the complete removal of ethanol from the reaction mixture. The product is then obtained through fractional distillation under reduced pressure .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation units to handle the increased volume of reactants and products. The reaction conditions are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Diisobutyl Phosphite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized to form diisobutyl phosphate using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: It can be reduced to form phosphine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions where the phosphite group is replaced by other functional groups.

Major Products:

    Oxidation: Diisobutyl phosphate

    Reduction: Phosphine derivatives

    Substitution: Various organophosphorus compounds depending on the substituent introduced

Mechanism of Action

Diisobutyl Phosphite functions as an antioxidant by decomposing hydroperoxides. The mechanism involves the reduction of hydroperoxides to alcohols and the formation of phosphine oxides. This reaction helps in stabilizing polymers against degradation during processing and long-term applications . The molecular targets include hydroperoxides, and the pathways involve the reduction of these reactive oxygen species.

Comparison with Similar Compounds

Uniqueness: Diisobutyl Phosphite is unique due to its specific isobutyl groups, which influence its reactivity and physical properties. Compared to its analogs, it has different boiling points, solubility, and reactivity profiles, making it suitable for specific applications in organic synthesis and industrial processes .

Properties

IUPAC Name

bis(2-methylpropyl) hydrogen phosphite
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19O3P/c1-7(2)5-10-12(9)11-6-8(3)4/h7-9H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQJZMHWNRXGSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COP(O)OCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189-24-8
Record name Diisobutyl Phosphite
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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